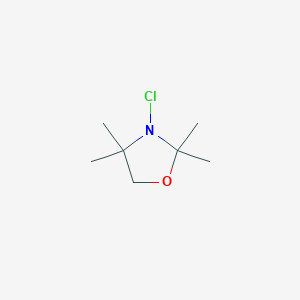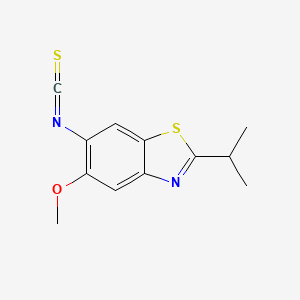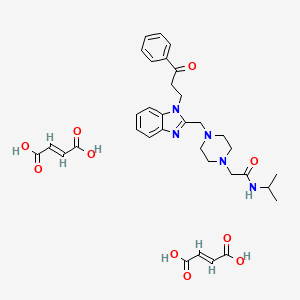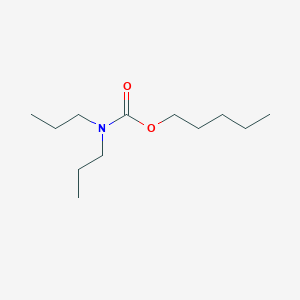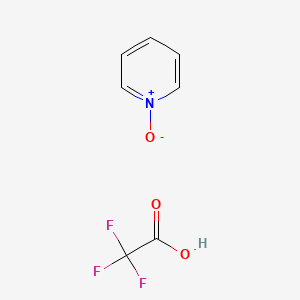![molecular formula C10H11NO3S B14619977 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 57355-94-9](/img/structure/B14619977.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Salicylidenecysteine is a Schiff base compound formed by the condensation of salicylaldehyde and cysteine. This compound is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the salicylidene and cysteine moieties in its structure imparts distinctive chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions: N-Salicylidenecysteine can be synthesized through a condensation reaction between salicylaldehyde and cysteine. The reaction typically involves mixing equimolar amounts of salicylaldehyde and cysteine in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+Cysteine→N-Salicylidenecysteine+Water
Industrial Production Methods: While specific industrial production methods for N-Salicylidenecysteine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N-Salicylidenecysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated phenolic derivatives.
科学的研究の応用
N-Salicylidenecysteine has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of the thiol group.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of N-Salicylidenecysteine involves its ability to interact with various molecular targets and pathways. The thiol group can act as a nucleophile, participating in redox reactions and forming disulfide bonds. The imine group can interact with metal ions, forming stable complexes. These interactions contribute to the compound’s biological and chemical activities.
類似化合物との比較
N-Salicylideneaniline: Another Schiff base formed from salicylaldehyde and aniline.
N-Salicylidene-2-chloroaniline: A derivative with a chloro-substituent on the aniline ring.
N-Salicylidene alanine: A Schiff base formed from salicylaldehyde and alanine.
Comparison: N-Salicylidenecysteine is unique due to the presence of the cysteine moiety, which imparts additional reactivity through the thiol group. This makes it distinct from other similar compounds that lack this functional group. The presence of the thiol group also enhances its potential biological activities, such as antioxidant and antimicrobial properties.
特性
CAS番号 |
57355-94-9 |
|---|---|
分子式 |
C10H11NO3S |
分子量 |
225.27 g/mol |
IUPAC名 |
(2R)-2-[(2-hydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9-4-2-1-3-7(9)5-11-8(6-15)10(13)14/h1-5,8,12,15H,6H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
WMGISZLOHLGICN-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C=N[C@@H](CS)C(=O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NC(CS)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)

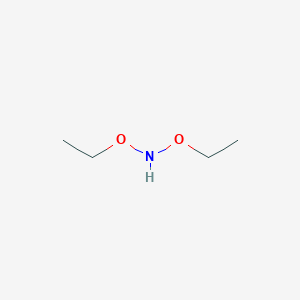

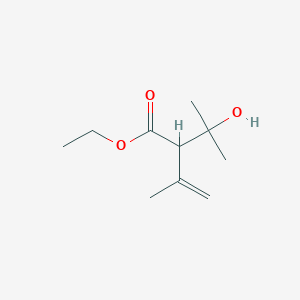
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
